3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
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Overview
Description
This compound, also known as (3S)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, has a CAS Number of 1016276-93-9 . It has a molecular weight of 407.51 . The IUPAC name is (3S)-4-cyclohexyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H29NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of fluorenyl derivatives, including compounds similar to the one , has been a focus in chemical research. For example, a method for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid was developed using 3-bromopyruvic acid (Le & Goodnow, 2004).
Photophysical Characterization : Research into the photophysical properties of water-soluble fluorene derivatives has revealed insights into their electronic structures, fluorescence quantum yield, and aggregation behavior in water (Morales et al., 2010).
Carboxylation Techniques : Studies on carboxylating active methylene compounds using fluorene have shown effective methods to produce fluorene-9-carboxylic acid (Chiba et al., 1978).
Applications in Organic Chemistry
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in the synthesis of various compounds, demonstrating its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Synthesis of Diaminobutyric Acids : Research has shown the synthesis of enantiomerically pure diaminobutyric acids using fluorenyl derivatives, highlighting its role in creating specific amino acid derivatives (Schmidt et al., 1992).
Manganese(II) Complexes : Studies on manganese carboxylates with fluorenylcarboxylate ligands have contributed to understanding the magnetic properties of these complexes, indicating potential applications in materials science (Tang et al., 2016).
Biochemistry and Molecular Biology
Peptide Synthesis : The fluorenyl group has been utilized in the solid-phase synthesis of peptides, demonstrating its importance in peptide chemistry and potential in drug development (Funakoshi et al., 1988).
Oligourea Synthesis : Efficient synthesis of oligoureas using fluorenylmethoxycarbonylamino derivatives has been reported, showing its applicability in creating novel polymers (Guichard et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22H,5-7,12-15H2,(H,25,28)(H,26,27)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHBEICFYGJEJ-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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